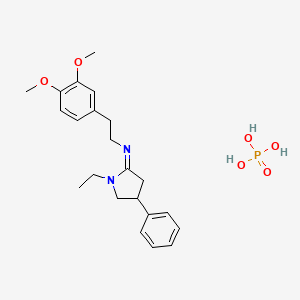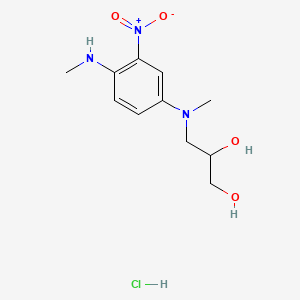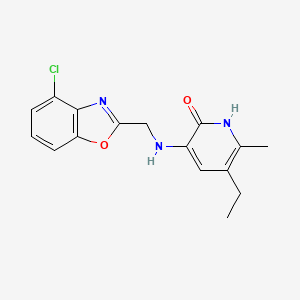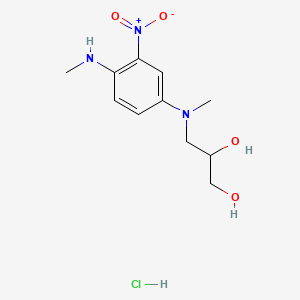
HC Blue no. 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HC Blue No. . This compound is known for its vibrant blue color and has been utilized in various applications due to its stability and color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HC Blue No. 6 involves the nitration of 4-methylaminophenol followed by a coupling reaction with 1,2-propanediol. The reaction conditions typically require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the nitration and coupling reactions are carried out under optimized conditions. The process involves rigorous quality control measures to ensure consistency in the dye’s color and chemical properties .
Chemical Reactions Analysis
Types of Reactions
HC Blue No. 6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
HC Blue No. 6 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and nucleic acids.
Medicine: Explored for its potential use in medical diagnostics and as a staining agent in histology.
Industry: Widely used in the cosmetic industry, particularly in hair dye formulations
Mechanism of Action
The mechanism of action of HC Blue No. 6 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable color change. The molecular targets include the amino acids in the keratin, and the pathways involved are primarily physical interactions and chemical bonding .
Comparison with Similar Compounds
Similar Compounds
HC Blue No. 1: Another nitrophenylenediamine dye with similar applications but different chemical properties.
Uniqueness
HC Blue No. 6 is unique due to its specific chemical structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
87291-23-4 |
|---|---|
Molecular Formula |
C11H18ClN3O4 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-[N-methyl-4-(methylamino)-3-nitroanilino]propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H17N3O4.ClH/c1-12-10-4-3-8(5-11(10)14(17)18)13(2)6-9(16)7-15;/h3-5,9,12,15-16H,6-7H2,1-2H3;1H |
InChI Key |
XSUKBLJKLXZDPN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)N(C)CC(CO)O)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
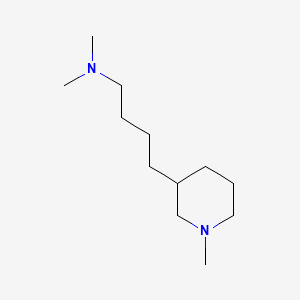

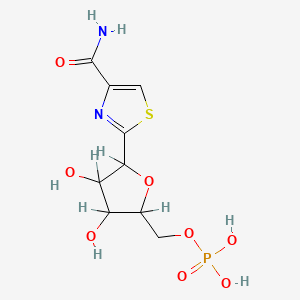
![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
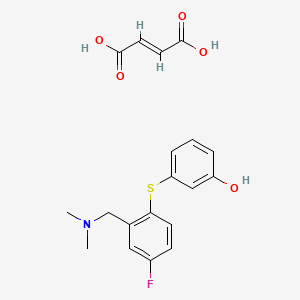
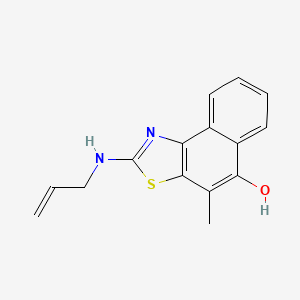
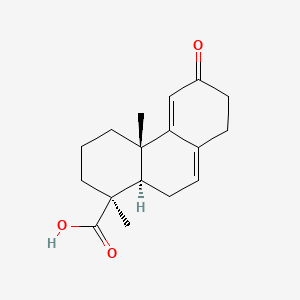
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

